Glucosamine-15N hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

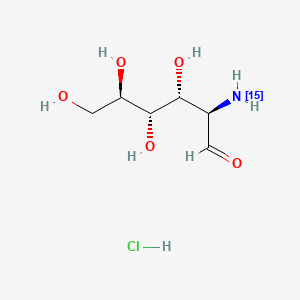

(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i7+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-FGSAPNRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glucosamine-15N (hydrochloride): A Technical Guide to Its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Glucosamine-15N (hydrochloride), a stable isotope-labeled analog of the naturally occurring amino sugar glucosamine, serves as a powerful tool in biomedical research. Its incorporation of the heavy nitrogen isotope (¹⁵N) allows for the precise tracking and quantification of glucosamine metabolism and its downstream products. This technical guide provides an in-depth overview of the primary research applications of Glucosamine-15N (hydrochloride), focusing on its utility in metabolic labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate the structure and dynamics of glycans and to probe the intricacies of the Hexosamine Biosynthetic Pathway (HBP).

Core Applications in Research

The primary utility of Glucosamine-15N (hydrochloride) in a research setting is as a metabolic tracer. By introducing this labeled compound into cell cultures or in vivo models, researchers can follow the nitrogen atom as it is incorporated into various biomolecules. This enables the detailed study of:

-

Glycosaminoglycan (GAG) Structure and Function: GAGs are complex polysaccharides that play crucial roles in cell signaling, tissue structure, and various disease processes. Incorporating ¹⁵N-labeled glucosamine into GAGs such as heparan sulfate and chondroitin sulfate allows for their detailed structural characterization using techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. This provides insights into sulfation patterns and the overall composition of these critical molecules.[1][2][3][4]

-

Hexosamine Biosynthetic Pathway (HBP) Flux: Glucosamine is a key metabolite in the HBP, a metabolic pathway that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.[5][6][7] By tracing the incorporation of ¹⁵N from glucosamine, researchers can quantify the flux through this pathway under various physiological and pathological conditions.[8]

-

O-GlcNAcylation Dynamics: O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is crucial for regulating protein function. ¹⁵N-labeling enables the study of O-GlcNAcylation dynamics and the identification of modified proteins using mass spectrometry.[1][2][9][10]

-

Drug Development: Understanding how diseases such as cancer, diabetes, and neurodegenerative disorders affect glycosylation pathways is a critical area of drug development. Glucosamine-15N can be used to screen for drugs that modulate the HBP or to understand the mechanism of action of compounds that affect glycosylation.[5]

Data Presentation: Quantitative Analysis of Glycosaminoglycans

A key application of Glucosamine-15N is the detailed structural analysis of GAGs by NMR. The ¹⁵N chemical shift is highly sensitive to the local chemical environment, allowing for the differentiation of various GAG structures, including sulfation patterns. The following table summarizes typical ¹H and ¹⁵N chemical shifts for N-acetylhexosamine residues in different GAGs, as determined by ¹H-¹⁵N HSQC NMR experiments.

| Glycosaminoglycan (GAG) | N-Acetylhexosamine Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |

| Chondroitin Sulfate-A (CSA) | 4-sulfated GalNAc | ~8.1 | ~120.9 | [1] |

| Chondroitin Sulfate-C (CSC) | 6-sulfated GalNAc | ~8.1 | ~121.6 | [1] |

| Oversulfated Chondroitin Sulfate (OSCS) | 4,6-di-sulfated GalNAc | ~8.1 | ~121.2 | [1] |

| Dermatan Sulfate (DS) | 4-sulfated GalNAc | ~8.2 | ~120.8 | [1] |

| Heparan Sulfate (HS) | N-acetylated GlcNAc | ~8.3 | ~123.5 | [1] |

Experimental Protocols

Metabolic Labeling of Mammalian Cells with Glucosamine-15N for NMR Analysis

This protocol provides a general framework for the metabolic labeling of mammalian cells in culture with Glucosamine-15N for subsequent analysis of glycosaminoglycans by NMR.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, CHO cells)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Glucosamine-15N (hydrochloride)

-

Phosphate-Buffered Saline (PBS)

-

Cell scrapers

-

Centrifuge and centrifuge tubes

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Anion exchange chromatography columns

-

Dialysis tubing (3.5 kDa MWCO)

-

Lyophilizer

-

NMR buffer (e.g., 50 mM sodium acetate, pH 6.0 in 99.9% D₂O)

Procedure:

-

Cell Culture: Culture the mammalian cells in complete medium supplemented with 10% dialyzed FBS until they reach 70-80% confluency.

-

Labeling: Replace the standard culture medium with a glucose-free medium supplemented with Glucosamine-15N (hydrochloride) at a final concentration of 1-5 mM. The optimal concentration and labeling time (typically 24-72 hours) should be determined empirically for each cell line and experimental goal.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS. Lyse the cells using a cell scraper and lysis buffer containing protease inhibitors.

-

GAG Isolation:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Apply the supernatant to an anion exchange chromatography column (e.g., DEAE-Sephacel).

-

Wash the column extensively to remove unlabeled proteins and other contaminants.

-

Elute the GAGs using a salt gradient (e.g., 0.1 M to 2.0 M NaCl).

-

Collect and pool the fractions containing the GAGs.

-

-

Desalting and Lyophilization:

-

Desalt the pooled GAG fractions by dialysis against deionized water for 48 hours at 4°C, with several changes of water.

-

Lyophilize the desalted GAG sample to dryness.

-

-

NMR Sample Preparation:

-

Dissolve the lyophilized ¹⁵N-labeled GAGs in NMR buffer.

-

Transfer the sample to an NMR tube for analysis.

-

¹H-¹⁵N HSQC NMR Spectroscopy of Labeled Glycosaminoglycans

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Experimental Parameters:

-

Pulse Program: Standard gradient-selected, sensitivity-enhanced ¹H-¹⁵N HSQC (e.g., hsqcetf3gpsi on Bruker instruments).

-

Temperature: 298 K (25°C).

-

¹H Spectral Width: 12-16 ppm, centered at approximately 4.7 ppm.

-

¹⁵N Spectral Width: 30-40 ppm, centered at approximately 118 ppm.

-

Number of Scans: 16-64 per increment, depending on sample concentration.

-

Recycle Delay: 1.5-2.0 seconds.

-

Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Visualizations: Signaling Pathways and Experimental Workflows

Hexosamine Biosynthetic Pathway (HBP)

The HBP is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. Glucosamine can enter this pathway directly, bypassing the rate-limiting enzyme GFAT.

Experimental Workflow for ¹⁵N-Glucosamine Tracing

This workflow outlines the key steps in a typical metabolic labeling experiment using Glucosamine-15N to study its incorporation into cellular components.

References

- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hexosamine Biosynthesis Pathway Is Essential for Pancreatic Beta Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 8. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 10. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Properties of Glucosamine-15N Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and biological relevance of Glucosamine-15N hydrochloride. This isotopically labeled amino sugar is a powerful tool for tracing the metabolic fate of glucosamine and its incorporation into various biomolecules, offering valuable insights for research in glycobiology, metabolism, and drug development.

Physicochemical Properties

This compound is a stable, isotopically labeled form of glucosamine hydrochloride. The incorporation of the heavy nitrogen isotope (¹⁵N) allows for its distinction from the naturally abundant ¹⁴N-containing molecules in biological systems, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₃¹⁵NO₅ · HCl | [1] |

| Molecular Weight | 216.63 g/mol | [1] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1] |

| Appearance | Solid | [1] |

| Optical Activity | [α]20/D +72° (c = 1 in H₂O) | [1] |

| Mass Shift | M+1 compared to unlabeled glucosamine | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid hydrolysis of ¹⁵N-labeled chitin. Chitin, a polymer of N-acetylglucosamine, can be obtained from various biological sources, and the ¹⁵N label is incorporated by providing the source organism with a ¹⁵N-enriched nitrogen source during its growth.

Experimental Protocol: Acid Hydrolysis of ¹⁵N-Chitin

This protocol is adapted from established methods for the hydrolysis of unlabeled chitin.[2][3]

Materials:

-

¹⁵N-labeled chitin (finely ground)

-

Concentrated hydrochloric acid (HCl)

-

Activated charcoal

-

95% Ethanol

-

Water (deionized)

Procedure:

-

Digestion: Suspend the finely ground ¹⁵N-chitin in pre-warmed concentrated HCl. Heat the mixture to approximately 95°C with constant stirring. Maintain this temperature for a sufficient duration to achieve complete hydrolysis.[3] The reaction time may need to be optimized but is typically in the range of 60 to 90 minutes.[3]

-

Cooling and Filtration: Allow the resulting slurry to cool to room temperature. Filter the precipitate.

-

Decolorization: Dissolve the precipitate in water and add activated charcoal. Stir the solution at room temperature to decolorize it.

-

Filtration: Filter the solution to remove the activated charcoal and any insoluble materials.

-

Crystallization: Evaporate the filtrate to recover the solid this compound.

-

Washing and Drying: Wash the crystals with 95% ethanol and dry them to obtain the final product.

Synthesis Workflow

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum of glucosamine hydrochloride in D₂O shows characteristic signals for the anomeric protons. The α-anomer typically resonates around 5.45 ppm (d, J ≈ 3.6 Hz), while the β-anomer appears at approximately 4.94 ppm (d, J ≈ 8.4 Hz).[4] The remaining sugar protons resonate in the upfield region.

-

¹⁵N NMR: The ¹⁵N chemical shifts for glucosamine are distinct for the α- and β-anomers. In one study, the ¹⁵N chemical shift for the α-anomer of glucosamine was reported to be 34.4 ppm, while the β-anomer was observed at 32.9 ppm.[5]

| Anomer | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |

| α | ~5.45 | ~34.4 | [4][5] |

| β | ~4.94 | ~32.9 | [4][5] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the labeled compound. For this compound, the molecular ion will exhibit a mass-to-charge ratio (m/z) that is one unit higher than its unlabeled counterpart due to the presence of the ¹⁵N isotope. The mass spectrum of unlabeled D-glucosamine shows a prominent peak at m/z 180.21, corresponding to the [M-Cl]⁺ ion.[6] Therefore, for this compound, a corresponding peak would be expected at m/z 181.21.

| Species | Expected m/z (Unlabeled) | Expected m/z (¹⁵N-Labeled) | Reference |

| [M-Cl]⁺ of Glucosamine | 180.21 | 181.21 | [6] |

| Glucosamine Hydrochloride (M) | 215.63 | 216.63 | [1] |

Biological Applications and Signaling Pathways

This compound serves as a valuable tracer in metabolic studies to elucidate the flux through various biosynthetic pathways.

Hexosamine Biosynthesis Pathway (HBP)

Glucosamine can enter the hexosamine biosynthesis pathway (HBP) directly, where it is phosphorylated to glucosamine-6-phosphate. This pathway ultimately leads to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the biosynthesis of glycoproteins, proteoglycans, and glycolipids.[7][8] By using ¹⁵N-labeled glucosamine, researchers can trace the incorporation of the nitrogen atom into these complex biomolecules, providing insights into the dynamics of their synthesis and turnover.[9][10]

Wnt/β-catenin Signaling Pathway

Recent studies have indicated that glucosamine can promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway. Glucosamine treatment has been shown to upregulate the expression of key components of this pathway, including Wnt-4 and β-catenin, while downregulating glycogen synthase kinase-3β (GSK-3β). This leads to the nuclear translocation of β-catenin and the subsequent activation of target genes involved in cell proliferation, such as cyclin D1. The use of this compound can help in studies aimed at understanding the direct or indirect effects of glucosamine metabolism on the components of this signaling cascade.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic roles of glucosamine. Its synthesis via acid hydrolysis of ¹⁵N-labeled chitin is a feasible approach. The distinct physicochemical properties of this labeled compound, particularly its unique NMR and mass spectrometric signatures, allow for precise tracking within complex biological systems. This enables detailed studies of its involvement in critical cellular processes such as the hexosamine biosynthesis pathway and its influence on signaling cascades like the Wnt/β-catenin pathway, ultimately contributing to a deeper understanding of glycosylation, metabolic regulation, and the development of novel therapeutic strategies.

References

- 1. D-Glucosamine-15N hydrochloride Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6486307B1 - Preparation of glucosamine hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of ¹⁵N Labeled Glucosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine is a fundamental amino sugar that serves as a critical precursor in the synthesis of glycosylated proteins and lipids, as well as glycosaminoglycans (GAGs) like hyaluronic acid and keratan sulfate, which are essential components of connective tissues.[1] The biological significance of glucosamine and its metabolic pathways is a subject of intense research, particularly in the context of diseases like osteoarthritis, cancer, and diabetes. Stable isotope labeling, a powerful technique for tracing metabolic fates of molecules in vivo and in vitro, utilizes non-radioactive isotopes to monitor biochemical processes.[2]

¹⁵N labeled glucosamine (¹⁵N-GlcN) is a stable isotope-labeled variant of glucosamine where the naturally abundant ¹⁴N atom in the amino group is replaced with the heavier ¹⁵N isotope. This substitution makes ¹⁵N-GlcN an invaluable tool for researchers. Its primary significance lies in its role as a specific metabolic tracer for the Hexosamine Biosynthetic Pathway (HBP) , enabling the precise tracking of the nitrogen atom from glucosamine as it is incorporated into a vast array of complex carbohydrates and glycoconjugates.[3][4][5] This allows for detailed structural and quantitative analysis of glycosylation, a post-translational modification crucial to cellular function, signaling, and pathology.

Core Application: Tracing the Hexosamine Biosynthetic Pathway (HBP)

The HBP is a vital metabolic route that branches off from glycolysis to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3][4][6] UDP-GlcNAc is the universal donor substrate for N-linked glycosylation in the endoplasmic reticulum, O-linked glycosylation in the cytoplasm and nucleus, and the synthesis of GAGs.[3][5]

When cells are supplied with exogenous ¹⁵N-glucosamine, it enters the HBP's "salvage" arm. It is first phosphorylated by hexokinase to form ¹⁵N-glucosamine-6-phosphate, bypassing the pathway's main rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[3][7] Subsequent enzymatic steps convert it into ¹⁵N-labeled UDP-GlcNAc. This labeled nucleotide sugar is then used by glycosyltransferases to install ¹⁵N-containing N-acetylglucosamine (GlcNAc) units onto proteins and other macromolecules. This process effectively tags newly synthesized glycoproteins and GAGs with a stable isotope, making them distinguishable by mass spectrometry and NMR spectroscopy.[3][8]

Applications in Advanced Analytical Techniques

The integration of the ¹⁵N label into biomolecules enables powerful analysis by mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS) for Quantitative Glycoproteomics

Metabolic labeling with ¹⁵N-GlcN is a cornerstone of modern quantitative glycoproteomics. The workflow is analogous to SILAC (Stable Isotope Labeling with Amino acids in Cell culture), but it specifically targets the glycan portions of glycoproteins.

-

Principle : When ¹⁵N-GlcN is metabolized, the resulting ¹⁵N-GlcNAc moieties are attached to proteins. This leads to a predictable mass increase for each incorporated ¹⁵N atom in a glycopeptide. A glycopeptide containing four GlcNAc residues, for instance, will be 4 Daltons heavier than its unlabeled counterpart.

-

Quantitative Analysis : By mixing protein samples from two different states (e.g., control vs. drug-treated), where one is labeled with ¹⁵N-GlcN and the other is not, researchers can perform relative quantification. The samples are combined, digested, and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] The ratio of the signal intensities between the "heavy" (¹⁵N) and "light" (¹⁴N) peptide pairs directly reflects the relative abundance of that specific glycoform between the two conditions.[8] This approach minimizes sample handling errors and allows for the precise measurement of changes in site-specific glycosylation.[2][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁵N nucleus is NMR-active, and its incorporation into the amino sugars of GAGs and glycoproteins provides a sensitive probe for structural and interaction studies.[11][12]

-

Structural Characterization : Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are particularly powerful. These experiments generate a spectrum with cross-peaks for each ¹H nucleus directly bonded to a ¹⁵N nucleus.[13] The chemical shifts (positions) of these peaks are highly sensitive to the local chemical environment.[13][14] Researchers can use these spectra to diagnose structural features of GAGs, such as sulfation patterns, the type of neighboring uronic acid, and anomeric configuration, with high precision.[12][14]

-

Interaction Studies : ¹⁵N-NMR is widely used to map the binding sites of GAG-protein interactions.[14] By recording ¹⁵N-HSQC spectra of a ¹⁵N-labeled protein upon titration with an unlabeled GAG (or vice-versa), researchers can observe chemical shift perturbations (CSPs). The amino acid residues whose NMR signals shift upon binding are identified as being part of the interaction interface.[14]

Experimental Protocols and Data Presentation

The successful application of ¹⁵N-GlcN requires robust experimental design and meticulous execution.

General Protocol for Metabolic Labeling in Cell Culture

-

Cell Culture : Begin with the cell line of interest (e.g., HEK293, MDA-MB-231). Culture cells in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Adaptation : For optimal labeling, gradually adapt cells to a custom medium where standard glucose and glutamine can be replaced or supplemented. Some protocols utilize dialyzed FBS to reduce the concentration of unlabeled amino sugars.[8]

-

Labeling : Introduce ¹⁵N-Glucosamine into the culture medium at a specified concentration (e.g., 1-10 mM). The optimal concentration may need to be determined empirically for each cell line.

-

Incubation : Culture the cells in the ¹⁵N-GlcN-containing medium for a sufficient duration to achieve high isotopic enrichment. This often requires culturing for several cell generations (e.g., 4 or more passages) to maximize the incorporation of the label into the cellular machinery.[8]

-

Harvesting : After the labeling period, harvest the cells by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual medium. The pellet can be stored at -80°C or used immediately for downstream processing.

Sample Preparation for Analysis

-

For Mass Spectrometry :

-

Lysis : Lyse the cell pellets using a suitable lysis buffer containing protease inhibitors.

-

Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[8]

-

Glycopeptide Enrichment : To increase the signal of low-abundance glycopeptides, perform an enrichment step using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[15][16]

-

LC-MS/MS Analysis : Analyze the enriched glycopeptides using a high-resolution mass spectrometer. Data analysis is performed with specialized software that can identify glycopeptides and calculate heavy/light ratios.[16]

-

-

For NMR Spectroscopy :

-

Protein Purification : Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Buffer Exchange : Exchange the purified protein into a low-salt NMR buffer (e.g., 25 mM phosphate, pH < 6.5) to optimize spectral quality.[17]

-

Concentration : Concentrate the protein to a final concentration of approximately 0.5–1 mM.[17]

-

Sample Preparation : Add a deuterated solvent (typically 5-10% D₂O) for the NMR lock signal.[17]

-

NMR Data Acquisition : Acquire ¹H-¹⁵N HSQC and other relevant NMR spectra.

-

Summary of Quantitative Data

The following table summarizes representative quantitative data obtained using ¹⁵N-labeled precursors in studies of glycosylation and related metabolic pathways.

| Analyte/System | Technique | Key Quantitative Finding | Experimental System |

| Glycosaminoglycans (GAGs) | ¹⁵N-NMR Spectroscopy | ¹⁵N chemical shifts for 4-sulfated GalNAc units are 120.3–120.6 ppm; 6-sulfated units are 121.2–121.6 ppm.[13] | Purified GAG hexamers |

| Glycoproteins | Mass Spectrometry | High labeling efficiency (>95%) achieved in breast cancer cell lines using ¹⁵N-Gln to label amino sugars.[8] | MDA-MB-231BR Cells |

| GAG-Protein Interaction | ¹⁵N-NMR Spectroscopy | Titration with a heparin ligand yielded a dissociation constant (Kd) of 4.1 (±2.9) μM for the hBD6 protein.[14] | Purified hBD6 protein and heparin |

| Brain Amino Acids | GC/MS | ~50% enrichment of glutamate, aspartate, and GABA achieved in 3 hours using ¹⁵N-alanine as a precursor.[18] | Incubated brain slices |

| Whole Organism Labeling | Mass Spectrometry | Two-generation ¹⁵N labeling of rats resulted in >94% enrichment across all tissues, including those with slow turnover.[10] | Rat tissues |

Applications in Drug Development and Disease Research

The ability to trace and quantify glycosylation dynamics makes ¹⁵N-GlcN a powerful tool in translational science.

-

Understanding Disease Mechanisms : Altered protein glycosylation is a well-established hallmark of many diseases, including cancer, neurodegeneration, and diabetes.[4][5] ¹⁵N-GlcN allows researchers to precisely quantify how the HBP flux and specific glycosylation events are dysregulated in disease models, providing insights into pathogenesis.

-

Target Validation and Pharmacodynamics : For drugs designed to target enzymes within the HBP or glycosyltransferases, ¹⁵N-GlcN serves as a critical tool for measuring pharmacodynamic effects. Researchers can treat cells or animal models with a compound and use the ¹⁵N label to measure the downstream impact on UDP-GlcNAc synthesis and incorporation into target glycoproteins, thereby validating the drug's mechanism of action.

-

Osteoarthritis Research : Glucosamine itself is widely used as a nutraceutical for osteoarthritis, purportedly to support cartilage health.[1][19] ¹⁵N-GlcN can be used in chondrocyte and cartilage explant models to trace the metabolic fate of administered glucosamine, clarifying its incorporation into GAGs and its effects on chondrocyte metabolism under inflammatory conditions.[20]

Conclusion

¹⁵N labeled glucosamine is a sophisticated and versatile molecular tool with profound biological significance. By acting as a specific tracer for the hexosamine biosynthetic pathway, it uniquely enables researchers to dissect the complex and dynamic processes of protein glycosylation and GAG synthesis. Its application in advanced analytical techniques like mass spectrometry and NMR spectroscopy provides unprecedented quantitative and structural insights. For professionals in basic research and drug development, ¹⁵N-GlcN is an indispensable asset for elucidating disease mechanisms, validating novel therapeutic targets, and understanding the metabolic impact of bioactive compounds.

References

- 1. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]

- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in glycosaminoglycanomics by 15N-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. opendata.uni-halle.de [opendata.uni-halle.de]

- 16. Recent advances in mass spectrometry (MS)-based glycoproteomics in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 18. Studies on amino acid metabolism in the brain using 15N-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Glucosamine-15N Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine is an endogenous amino monosaccharide synthesized from glucose and is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), proteoglycans, and other macromolecules crucial for the structure and function of articular cartilage.[1][2][3] It is widely utilized as a dietary supplement for the management of osteoarthritis (OA), predicated on its potential to exert chondroprotective and anti-inflammatory effects.[4][5]

This guide focuses on the mechanism of action of glucosamine, with a specific note on its isotopically labeled form, Glucosamine-15N hydrochloride . The core pharmacological activities of this compound are identical to those of its unlabeled counterpart. The incorporation of the stable, non-radioactive nitrogen-15 (¹⁵N) isotope serves as a powerful analytical tool. It allows researchers to trace the metabolic fate of glucosamine through various biochemical pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6] This enables precise quantification of its uptake, conversion into metabolites like UDP-N-acetylglucosamine (UDP-GlcNAc), and incorporation into complex biomolecules, thereby providing definitive evidence for its proposed mechanisms of action.

The primary mechanisms can be broadly categorized into two synergistic actions:

-

Anabolic and Chondroprotective Effects : Acting as a substrate for the synthesis of essential cartilage matrix components.[1][7]

-

Anti-inflammatory and Catabolic Inhibition : Modulating key signaling pathways to reduce inflammation and enzymatic degradation of cartilage.[8][9]

Core Mechanisms of Action

Anabolic Effects: Substrate for Macromolecular Synthesis

Glucosamine's primary chondroprotective role stems from its function as a precursor in the Hexosamine Biosynthetic Pathway (HBP) . Exogenously administered glucosamine can enter this pathway, bypassing the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[10] This increases the intracellular pool of UDP-GlcNAc, the activated form of glucosamine required for the synthesis of GAGs such as hyaluronic acid, keratan sulfate, and chondroitin sulfate.[3][11] These GAGs are essential for forming the large proteoglycan aggregates (e.g., aggrecan) that provide cartilage with its resilience and shock-absorbing properties.[1][3]

Modulation of Post-Translational Modification: O-GlcNAcylation

The increased availability of UDP-GlcNAc from the HBP has a profound impact on cellular signaling through a dynamic post-translational modification known as O-GlcNAcylation.[12][13] This process, analogous to phosphorylation, involves the attachment of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[11] The cycling of O-GlcNAc is managed by two enzymes: O-GlcNAc transferase (OGT) for addition and O-GlcNAcase (OGA) for removal.[12][13]

By enhancing O-GlcNAcylation, glucosamine can influence the function, stability, and localization of a vast number of proteins, including transcription factors and signaling molecules, thereby regulating gene expression, cell signaling, and stress responses.[14][15]

Anti-inflammatory Action: Inhibition of NF-κB Signaling

A critical mechanism underlying glucosamine's therapeutic effect is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[8][16] In OA chondrocytes, inflammatory cytokines like Interleukin-1 beta (IL-1β) trigger a signaling cascade that leads to the phosphorylation and degradation of the inhibitory protein IκBα.[17] This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory and catabolic genes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), IL-6, and TNF-α.[9][18]

Glucosamine has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and activity.[8][17] This leads to a significant reduction in the synthesis of inflammatory mediators like prostaglandin E2 (PGE2) and catabolic enzymes.[8]

Data Presentation: Summary of Quantitative Effects

The biological effects of glucosamine have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: Effects of Glucosamine on Inflammatory and Catabolic Markers

| Parameter | Model System | Treatment Details | Result | Reference |

| NF-κB Activity | Human Osteoarthritic Chondrocytes (HOC) | Stimulated with IL-1β; treated with Glucosamine Sulfate | Significant, dose-dependent inhibition of NF-κB activity. | [8][17] |

| p50/p65 Nuclear Translocation | Human Osteoarthritic Chondrocytes (HOC) | Stimulated with IL-1β; treated with Glucosamine Sulfate | Significant inhibition of nuclear translocation of p50 and p65 subunits. | [8][9] |

| COX-2 Gene Expression & Protein Synthesis | Human Osteoarthritic Chondrocytes (HOC) | Stimulated with IL-1β; treated with Glucosamine Sulfate | Inhibition of both gene expression and protein synthesis of COX-2. | [8] |

| Prostaglandin E2 (PGE2) Release | Human Osteoarthritic Chondrocytes (HOC) | Stimulated with IL-1β; treated with Glucosamine Sulfate | Significant inhibition of PGE2 release into the conditioned media. | [8][17] |

| C-Reactive Protein (CRP) | Healthy, overweight adults | 1500 mg/d Glucosamine HCl + 1200 mg/d Chondroitin Sulfate for 28 days | 23% lower serum CRP concentrations compared to placebo. | [19] |

Table 2: Effects of Glucosamine on Cartilage and Bone Biomarkers

| Biomarker | Population | Treatment Details | Result | Reference |

| CTX-II (Type II Collagen Degradation) | Bicycle Racers | 1.5 g/day or 3 g/day Glucosamine for 3 months | Significant, dose-dependent reduction in serum CTX-II levels. | [20] |

| CPII (Type II Collagen Synthesis) | Bicycle Racers | 1.5 g/day or 3 g/day Glucosamine for 3 months | No significant change in serum CPII levels. | [20] |

| CTX-II / CPII Ratio | Bicycle Racers | 1.5 g/day or 3 g/day Glucosamine for 3 months | Dose-dependent reduction, indicating a shift towards cartilage protection. | [20] |

| Proteoglycan Synthesis | Rabbit instability model of OA | Glucosamine + Chondroitin Sulfate + Manganese Ascorbate | 96% increase in proteoglycan synthesis compared to control. | [7] |

Experimental Protocols

To facilitate reproducibility and further investigation, this section provides a detailed methodology for a key experiment demonstrating glucosamine's mechanism of action.

Protocol: Assessment of Glucosamine's Effect on NF-κB Activation in Human Chondrocytes

This protocol is synthesized from methodologies described in studies investigating the anti-inflammatory effects of glucosamine.[8][17]

Objective: To determine if glucosamine inhibits IL-1β-induced NF-κB activation, nuclear translocation, and downstream gene expression (e.g., COX-2) in primary human osteoarthritic chondrocytes (HOC).

Materials:

-

Primary HOC isolated from cartilage of OA patients undergoing joint replacement.

-

Cell culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Recombinant human IL-1β.

-

Glucosamine sulfate (or hydrochloride), sterile solution.

-

Reagents for nuclear and cytoplasmic protein extraction.

-

Reagents for Western Blotting: Primary antibodies against p65, p50, IκBα, and a loading control (e.g., β-actin or Lamin B). HRP-conjugated secondary antibodies.

-

Reagents for RNA extraction and qRT-PCR: Primers for COX-2 and a housekeeping gene (e.g., GAPDH).

-

ELISA kit for Prostaglandin E2 (PGE2).

Methodology:

-

Cell Culture: HOC are seeded in culture plates and grown to ~80% confluence. Prior to treatment, cells are serum-starved for 24 hours to synchronize them.

-

Pre-treatment: Cells are pre-incubated with various concentrations of glucosamine (e.g., 0.1, 1, 10 mM) or vehicle control for a specified period (e.g., 2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with IL-1β (e.g., 10 ng/mL) for different time points depending on the endpoint:

-

NF-κB Translocation: 30-60 minutes.

-

COX-2 mRNA expression: 4-8 hours.

-

PGE2 protein release: 24 hours.

-

-

Sample Collection & Processing:

-

For NF-κB Translocation (Western Blot): Nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit. Protein concentration is determined via BCA assay.

-

For Gene Expression (qRT-PCR): Total RNA is extracted, and cDNA is synthesized.

-

For PGE2 Release (ELISA): The cell culture supernatant is collected.

-

-

Analysis:

-

Western Blot: Equal amounts of nuclear protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies for p65 and p50. Cytoplasmic fractions are probed for IκBα. Blots are developed using chemiluminescence and quantified by densitometry.

-

qRT-PCR: Relative expression of COX-2 mRNA is quantified and normalized to the housekeeping gene.

-

ELISA: PGE2 concentration in the supernatant is measured according to the manufacturer's instructions.

-

Conclusion

The mechanism of action of glucosamine is multifaceted, involving a dual approach of providing anabolic substrates for cartilage repair and actively suppressing inflammatory and catabolic pathways. Its ability to enter the hexosamine biosynthetic pathway enhances the production of essential matrix components and modulates cellular signaling via O-GlcNAcylation. Concurrently, its well-documented inhibition of the NF-κB signaling cascade reduces the expression of key mediators of inflammation and cartilage degradation. The use of stable isotope-labeled this compound is an invaluable tool for researchers, enabling the definitive tracing and quantification of these metabolic and signaling events, thereby solidifying our understanding of its therapeutic potential in joint health.

References

- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effectiveness and safety of glucosamine and chondroitin for the treatment of osteoarthritis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arthritis.org [arthritis.org]

- 6. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chondroprotection with Glucosamine and Chondroitin… | Clinician.com [clinician.com]

- 8. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. resource.aminer.org [resource.aminer.org]

- 18. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Randomized Trial of Glucosamine and Chondroitin Supplementation on Inflammation and Oxidative Stress Biomarkers and Plasma Proteomics Profiles in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the effect of glucosamine administration on biomarkers of cartilage and bone metabolism in bicycle racers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeling with Glucosamine-15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeling using Glucosamine-15N (¹⁵N-GlcN), a powerful technique for tracing the metabolic fate of glucosamine and quantifying its incorporation into glycoproteins and other biomolecules. This method is invaluable for researchers in drug development, glycobiology, and cellular metabolism, offering precise insights into the hexosamine biosynthetic pathway (HBP) and its role in various physiological and pathological processes.

Introduction to Stable Isotope Labeling with Glucosamine-15N

Stable isotope labeling is a non-radioactive method used to track the metabolism of molecules within biological systems. By replacing the naturally abundant nitrogen-14 (¹⁴N) with the heavier isotope nitrogen-15 (¹⁵N) in glucosamine, researchers can differentiate and quantify the labeled molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Glucosamine is a fundamental amino sugar that serves as a precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycoproteins.[2] Exogenously supplied ¹⁵N-GlcN is transported into the cell and enters the hexosamine biosynthetic pathway (HBP), where it is converted to UDP-N-acetylglucosamine-15N (UDP-GlcNAc-¹⁵N). This labeled nucleotide sugar is then utilized by glycosyltransferases to incorporate the ¹⁵N label into nascent glycan chains of glycoproteins. This allows for the precise tracking of glycoprotein synthesis, turnover, and modification.

Quantitative Data on Glucosamine Metabolism

The pharmacokinetics of glucosamine have been studied in various models, providing insights into its absorption, distribution, metabolism, and excretion. This data is crucial for designing effective labeling strategies.

| Parameter | Species | Value | Administration | Citation |

| Absolute Bioavailability | Rat | 19% | Oral | [3][4] |

| Peak Plasma Concentration (Tmax) | Rat | ~30 minutes | Oral | [4] |

| Apparent Half-life (t1/2) | Human | 1.11 hours | Intravenous | [5][6] |

| Volume of Distribution (Vd) | Rat | 2.12 L/kg | Intravenous | [3] |

| Total Body Clearance | Rat | 2.61 L/kg/h | Intravenous | [4] |

| Urinary Excretion (24h) | Human | 1.19% of dose | Oral | [6] |

| Incorporation into Plasma Globulins | Human | Lag time: 1.5 h, Peak: 9 h | Oral (¹⁴C-GlcN) | [6] |

Note: The bioavailability of oral glucosamine is relatively low due to first-pass metabolism, primarily in the gut.[3][4] This should be considered when determining the optimal concentration for cell culture labeling experiments.

Experimental Protocols

Metabolic Labeling of Cultured Cells with Glucosamine-15N

This protocol outlines the general steps for metabolic labeling of mammalian cells in culture with ¹⁵N-GlcN.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

Glucosamine-free culture medium

-

Glucosamine-¹⁵N (¹⁵N-GlcN)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture Adaptation: Culture cells in standard complete medium to the desired confluency. For adherent cells, this is typically 70-80%.

-

Medium Exchange: Aspirate the standard medium, wash the cells once with sterile PBS, and replace it with pre-warmed glucosamine-free medium supplemented with dialyzed FBS and the desired concentration of ¹⁵N-GlcN. A typical starting concentration is in the low millimolar range, but should be optimized for the specific cell line and experimental goals.[7]

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and incorporation of ¹⁵N-GlcN into glycoproteins. The optimal labeling time can be determined through a time-course experiment and typically ranges from 24 to 72 hours.

-

Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add ice-cold lysis buffer to the cells, incubate on ice for 30 minutes with occasional vortexing, and then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream analysis by mass spectrometry or NMR.

Sample Preparation for Mass Spectrometry Analysis

This protocol describes the preparation of ¹⁵N-GlcN labeled glycoproteins for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

¹⁵N-GlcN labeled cell lysate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

C18 solid-phase extraction (SPE) columns

-

Formic acid

-

Acetonitrile

Procedure:

-

Reduction and Alkylation: To denature the proteins and reduce disulfide bonds, add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour. To alkylate the free cysteines, add IAA to a final concentration of 55 mM and incubate at room temperature in the dark for 45 minutes.[8]

-

Proteolytic Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[8]

-

Desalting: Acidify the digest with formic acid. Desalt the peptide mixture using a C18 SPE column according to the manufacturer's instructions.[9]

-

LC-MS/MS Analysis: Reconstitute the desalted peptides in a solution of 0.1% formic acid for analysis by LC-MS/MS. The mass spectrometer will detect the mass shift in peptides containing ¹⁵N-labeled glycans, allowing for their identification and quantification.

NMR Sample Preparation

For NMR analysis, higher quantities of labeled protein are typically required.

Materials:

-

¹⁵N-GlcN labeled protein (purified)

-

NMR buffer (e.g., 25 mM phosphate buffer, pH 6.5)

-

Deuterium oxide (D₂O)

Procedure:

-

Protein Purification: Purify the ¹⁵N-GlcN labeled glycoprotein of interest using appropriate chromatography techniques.

-

Buffer Exchange: Exchange the purified protein into a suitable NMR buffer. The final protein concentration should be in the range of 0.5 – 1 mM.

-

Add D₂O: Add D₂O to the sample to a final concentration of 5-10% for the spectrometer lock.[10]

-

NMR Analysis: Acquire NMR spectra, such as ¹H-¹⁵N HSQC, to observe the chemical shifts of the nitrogen atoms within the glycan structures.

Visualizations: Signaling Pathways and Experimental Workflows

Hexosamine Biosynthetic Pathway (HBP)

The HBP is the central metabolic route for the synthesis of UDP-GlcNAc. Exogenous glucosamine enters this pathway after being phosphorylated to glucosamine-6-phosphate.

Caption: The Hexosamine Biosynthetic Pathway with ¹⁵N-Glucosamine entry.

Glucosamine-Induced Signaling Crosstalk

Glucosamine, by increasing the flux through the HBP, can lead to increased O-GlcNAcylation of proteins, which has a complex interplay with protein phosphorylation and can modulate various signaling pathways.

Caption: Crosstalk between O-GlcNAcylation and Phosphorylation.

Experimental Workflow for Quantitative Glycoproteomics

This diagram illustrates the overall workflow for a quantitative glycoproteomics experiment using ¹⁵N-Glucosamine labeling.

Caption: Quantitative glycoproteomics workflow using ¹⁵N-Glucosamine.

Conclusion

Stable isotope labeling with Glucosamine-15N is a robust and precise method for investigating the dynamics of glycoprotein metabolism. By providing a direct means to trace the incorporation of glucosamine into complex carbohydrates, this technique empowers researchers to unravel the intricate roles of glycosylation in health and disease. The protocols and data presented in this guide offer a solid foundation for the successful implementation of ¹⁵N-GlcN labeling in a variety of research and drug development applications. Careful optimization of labeling conditions and downstream analytical methods will ensure high-quality, reproducible data, leading to novel insights into the complex world of the glycoproteome.

References

- 1. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. Absorption, Distribution, Metabolism and Excretion of Glucosamine Sulfate | Semantic Scholar [semanticscholar.org]

- 6. Absorption, distribution, metabolism and excretion of glucosamine sulfate. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Glucosamine-15N as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolite flux. Glucosamine, as a key node in cellular metabolism, plays a critical role in post-translational modifications and the synthesis of essential macromolecules. This technical guide details the use of 15N-labeled glucosamine (Glucosamine-15N) as a tracer to investigate the Hexosamine Biosynthesis Pathway (HBP) and its downstream effects. While direct studies utilizing Glucosamine-15N are emerging, this guide consolidates established principles of stable isotope tracing with data from related 15N-labeling experiments to provide a comprehensive framework for researchers. We present detailed experimental protocols, quantitative data from relevant tracer studies, and visual representations of the involved metabolic pathways and experimental workflows to facilitate the design and implementation of robust metabolic studies using Glucosamine-15N.

Introduction to Glucosamine Metabolism and 15N Tracing

Glucosamine is an amino sugar that is a fundamental building block for the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. The metabolism of glucosamine is primarily channeled through the Hexosamine Biosynthesis Pathway (HBP), which produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][2] UDP-GlcNAc is a crucial substrate for N-linked and O-linked glycosylation of proteins, processes that are vital for protein folding, stability, and function.[3]

Stable isotope tracing using non-radioactive isotopes like 15N has become an indispensable tool in metabolic research.[4] By introducing a 15N-labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing insights into pathway activity and metabolic flux.[5] Glucosamine-15N, specifically labeled at the amino group, offers a direct means to trace the flow of nitrogen through the HBP and into various glycoconjugates. This allows for the precise quantification of the contribution of exogenous glucosamine to these essential biosynthetic pathways.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP integrates glucose, glutamine, acetyl-CoA, and UTP metabolism to synthesize UDP-GlcNAc.[2] The pathway can be entered at two main points: de novo synthesis from fructose-6-phosphate and glutamine, or through the salvage pathway which utilizes exogenous glucosamine.

De Novo Synthesis

The de novo pathway begins with the conversion of fructose-6-phosphate (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate (GlcN-6-P). This reaction is catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).

Salvage Pathway

Exogenous glucosamine can enter the HBP via the salvage pathway. Glucosamine is transported into the cell and phosphorylated by hexokinase to form GlcN-6-P, bypassing the GFAT-catalyzed step.[1] From GlcN-6-P, the pathway converges with the de novo route.

The subsequent steps involve the acetylation of GlcN-6-P to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), isomerization to N-acetylglucosamine-1-phosphate (GlcNAc-1-P), and finally, the uridylation to UDP-GlcNAc.[2]

Experimental Design for Glucosamine-15N Tracing

A well-designed experiment is crucial for obtaining meaningful data from stable isotope tracing studies. Key considerations include the choice of biological system, labeling strategy, and analytical methodology.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Formulation: Utilize a custom media formulation where the standard nitrogen source (e.g., glutamine) can be replaced or supplemented with 15N-labeled glucosamine. It is recommended to use dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids and other nitrogen sources.[4]

-

Tracer Introduction: Introduce Glucosamine-15N into the culture medium. The concentration and duration of labeling will depend on the specific research question and the turnover rate of the metabolites of interest. For dynamic labeling, time-course experiments with sampling at multiple time points (e.g., 0, 1, 4, 8, 24 hours) are recommended. For steady-state labeling, a longer incubation period (e.g., 24-48 hours) may be necessary.[4]

-

Parallel Cultures: Maintain parallel cultures with unlabeled glucosamine as a control.

Sample Preparation

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

-

Centrifuge the lysate to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Protein Extraction and Hydrolysis (for tracing into glycoproteins):

-

After metabolite extraction, the protein pellet can be further processed.

-

Wash the pellet with methanol to remove any remaining metabolites.

-

Hydrolyze the proteins using 6M HCl at 110°C for 24 hours.

-

Neutralize the hydrolysate and desalt prior to analysis.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its sensitivity and selectivity in quantifying isotopologue distribution.

-

Chromatographic Separation: Employ hydrophilic interaction liquid chromatography (HILIC) for the separation of polar metabolites like sugar phosphates and nucleotide sugars. For the analysis of amino sugars from protein hydrolysates, reversed-phase chromatography can be used.

-

Mass Spectrometry:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve the isotopologues of the target metabolites.

-

Operate the mass spectrometer in negative ion mode for the analysis of phosphorylated intermediates and nucleotide sugars.

-

Acquire data in full scan mode to capture the entire mass spectrum of the isotopologues.

-

Use targeted MS/MS (e.g., Selected Reaction Monitoring - SRM) for absolute quantification if standards are available.

-

Quantitative Data and Interpretation

The primary output of a 15N tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+n indicates the incorporation of 'n' 15N atoms.

While data from direct Glucosamine-15N tracing is limited in the public domain, studies using [γ-15N]glutamine provide a valuable proxy for understanding 15N incorporation into the HBP. The table below summarizes representative data on the fractional labeling of HBP intermediates in CAR-T cells cultured with [γ-15N]glutamine.[6]

Table 1: Fractional 15N Labeling of HBP Metabolites from [γ-15N]Glutamine Tracer

| Metabolite | M+0 (Unlabeled) | M+1 (15N Labeled) |

| GlcNAc-1/6-P | ~60% | ~40% |

| UDP-GlcNAc | ~55% | ~45% |

Data adapted from a study on CAR-T cells, representing the approximate fractional abundance after 72 hours of labeling.[6] Actual values will vary depending on the cell type, experimental conditions, and the specific tracer used.

Interpretation of Results:

-

Fractional Enrichment: The percentage of the metabolite pool that is labeled with 15N reflects the contribution of the tracer to the synthesis of that metabolite.

-

Turnover Rate: Dynamic labeling experiments can be used to calculate the turnover rate of a metabolite pool. Faster incorporation of 15N indicates a higher turnover rate.[6]

-

Metabolic Flux: By applying metabolic flux analysis (MFA) models, the fractional enrichment data can be used to calculate the rates of metabolic reactions (fluxes) through the HBP.

Detailed Experimental Protocols

This section provides a more detailed, step-by-step protocol for a typical Glucosamine-15N tracing experiment in cultured cells.

Materials and Reagents

-

Glucosamine-15N Hydrochloride (or other salt form)

-

Cell culture medium (e.g., DMEM, RPMI-1640) lacking standard nitrogen sources (custom formulation)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, LC-MS grade, pre-chilled to -80°C

-

Water, LC-MS grade

-

Internal standards (optional, for absolute quantification)

-

6M Hydrochloric Acid (for protein hydrolysis)

-

Sodium Hydroxide (for neutralization)

Protocol for Metabolite Extraction

-

Cell Culture and Labeling:

-

Seed cells in 6-well plates and grow to ~70-80% confluency.

-

Remove the growth medium and wash the cells once with pre-warmed PBS.

-

Add the labeling medium containing Glucosamine-15N at the desired concentration.

-

Incubate for the desired labeling period (e.g., 24 hours for steady-state).

-

-

Harvesting and Quenching:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with 1 mL of ice-cold PBS per well.

-

Aspirate all residual PBS.

-

-

Extraction:

-

Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex for 1 minute at 4°C.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing metabolites) to a new tube.

-

Store the protein pellet at -80°C for further analysis if desired.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.

-

Protocol for LC-MS/MS Analysis of HBP Metabolites

-

Chromatography:

-

Column: HILIC column (e.g., ZIC-pHILIC)

-

Mobile Phase A: 20 mM Ammonium Carbonate in water, pH 9.2

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at a high percentage of B, and gradually decrease to elute polar metabolites.

-

Flow Rate: 0.2-0.4 mL/min

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Range: m/z 70-1000

-

Resolution: >70,000

-

Data Analysis: Use software capable of extracting ion chromatograms for each isotopologue and correcting for the natural abundance of isotopes.

-

Conclusion

Glucosamine-15N is a valuable tracer for dissecting the complexities of the Hexosamine Biosynthesis Pathway. By combining robust experimental design, meticulous sample preparation, and high-resolution mass spectrometry, researchers can gain unprecedented insights into the regulation of this central metabolic pathway and its role in health and disease. The protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to embark on metabolic studies utilizing this powerful technique. As the field of metabolomics continues to advance, the application of Glucosamine-15N and other stable isotope tracers will undoubtedly lead to new discoveries and therapeutic opportunities.

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Applications of Glucosamine-15N in glycobiology.

An In-depth Technical Guide to the Applications of Glucosamine-15N in Glycobiology

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope that serves as a powerful tool in modern biological research. By replacing the naturally abundant ¹⁴N isotope, researchers can introduce a mass-distinguishable tag into biomolecules. In glycobiology, ¹⁵N-labeled Glucosamine (¹⁵N-GlcN) is a critical reagent for tracing the metabolic fate of amino sugars and quantifying dynamic changes in glycosylation. When supplied to cells, ¹⁵N-GlcN is metabolized through the Hexosamine Biosynthetic Pathway (HBP) and incorporated into various glycoconjugates, including N-linked and O-linked glycans. This enables precise analysis of glycan structure, function, and dynamics using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide details the core applications, experimental protocols, and data interpretation associated with the use of ¹⁵N-Glucosamine in advanced glycobiology research.

Core Applications of ¹⁵N-Glucosamine

The primary applications of ¹⁵N-Glucosamine center on its use as a metabolic label to differentiate between "heavy" (¹⁵N-labeled) and "light" (¹⁴N) glycan populations.

-

Quantitative Glycoproteomics and O-GlcNAcylation Analysis: Stable isotope labeling allows for accurate relative and absolute quantification of glycoproteins and post-translational modifications like O-GlcNAcylation.[1][2] By comparing the MS signal intensities of heavy and light peptide pairs, researchers can measure changes in protein glycosylation in response to stimuli, disease states, or drug treatments.[2][3] This approach, often called Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or, more broadly, metabolic labeling, minimizes quantitative errors introduced during sample preparation because the experimental and control samples can be mixed at the beginning of the workflow.[4][5][6]

-

Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway (HBP): The HBP is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc, the donor substrate for glycosylation.[7][8] By introducing ¹⁵N-GlcN, scientists can trace the flow of nitrogen through this pathway, elucidating how metabolic flux is altered under different physiological conditions and providing insights into diseases like diabetes and cancer.[9]

-

Structural Analysis by NMR Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules.[10] Incorporating ¹⁵N into the glucosamine residues of glycans allows for the use of ¹H-¹⁵N heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment.[11][12] These experiments help resolve spectral overlap and provide valuable constraints for determining the structure and conformation of glycoproteins and complex carbohydrates.[10][11]

Signaling Pathways and Experimental Workflows

The Hexosamine Biosynthetic Pathway (HBP)

¹⁵N-Glucosamine enters the HBP after phosphorylation by hexokinase. It merges with the main pathway, which converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate, ultimately leading to the production of ¹⁵N-labeled UDP-GlcNAc. This "heavy" nucleotide sugar is then used by glycosyltransferases to modify proteins.

Caption: Metabolic incorporation of ¹⁵N-Glucosamine via the Hexosamine Biosynthetic Pathway.

General Workflow for Quantitative Glycoproteomics

The workflow for a typical quantitative proteomics experiment using ¹⁵N-Glucosamine involves parallel cell cultures, followed by mixing, processing, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Caption: Standard experimental workflow for quantitative glycoproteomics using ¹⁵N-Glucosamine.

Quantitative Data Presentation

The use of ¹⁵N-Glucosamine enables precise measurements of labeling efficiency and chemical shifts in NMR.

Table 1: Typical ¹⁵N Labeling Efficiencies in Biological Systems

| Organism/System | Labeling Method | Duration | Achieved Enrichment (%) | Reference |

|---|---|---|---|---|

| Mammalian Cells (231BR) | IDAWG with ¹⁵N-Glutamine | 4 generations | >95% | [13] |

| Arabidopsis Plants | ¹⁵N-KNO₃ in media | 14 days | 93-99% | [14] |

| Rats (in vivo) | ¹⁵N-Spirulina-based chow | 2 generations | ~94% | [15] |

| E. coli | M9 minimal media with ¹⁵NH₄Cl | Overnight culture | >98% |[16][17] |

Note: While some studies use ¹⁵N-Glutamine or ¹⁵N salts as the nitrogen source, the resulting labeled UDP-GlcNAc is the same key intermediate derived from supplying ¹⁵N-Glucosamine.

Table 2: Example ¹H and ¹⁵N NMR Chemical Shifts for Glucosamine Derivatives

| Compound | Anomer | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Glucosamine (GlcN) | α | ~7.5 (NH₃⁺) | 34.4 | [10] |

| Glucosamine (GlcN) | β | ~7.5 (NH₃⁺) | 32.9 | [10] |

| 3-O-sulfo-Glucosamine (GlcN3S) | α | ~7.5 (NH₃⁺) | 36.2 | [10] |

| 3-O-sulfo-Glucosamine (GlcN3S) | β | ~7.5 (NH₃⁺) | 34.5 | [10] |

| N-sulfo-Glucosamine (GlcNS) | - | ~5.5 (NHSO₃⁻) | ~93.5 |[18] |

Note: Chemical shifts are highly dependent on experimental conditions like pH, temperature, and solvent.[19]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells for Quantitative MS

This protocol outlines the steps for labeling cultured mammalian cells with ¹⁵N-Glucosamine for comparative analysis of glycoproteins.

1. Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (FBS)

-

"Light" medium: Standard medium

-

"Heavy" medium: Standard medium supplemented with ¹⁵N-D-Glucosamine (final concentration typically 10-20 mM, requires optimization)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

2. Cell Culture and Labeling:

-

Culture cells under standard conditions to ~70% confluency.

-

For the "heavy" sample, replace the standard medium with the pre-warmed "heavy" medium. For the "light" control sample, replace with fresh, pre-warmed "light" medium.

-

Culture the cells for a sufficient duration to ensure incorporation of the label. This typically requires at least 24-72 hours, depending on the cell line's doubling time and the turnover rate of the glycoproteins of interest.[20]

-

Monitor cells for any signs of toxicity or altered morphology due to high glucosamine concentration.

3. Sample Preparation for Mass Spectrometry:

-

Harvest both "light" and "heavy" cell populations separately. Wash cells twice with ice-cold PBS and pellet by centrifugation.

-

Lyse the cell pellets using an appropriate lysis buffer.[16]

-

Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Combine the "light" and "heavy" lysates in a precise 1:1 protein ratio.[5][21] This mixture is the final sample for downstream processing.

-

Perform protein reduction, alkylation, and digestion (typically with trypsin) according to standard proteomics protocols.[4]

-

(Optional) Enrich for glycopeptides using techniques like lectin affinity chromatography (e.g., with Wheat Germ Agglutinin, WGA) or other chemoenzymatic methods.[22]

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

The sample is now ready for analysis by LC-MS/MS.

Protocol 2: Preparation of ¹⁵N-Labeled Glycoprotein for NMR Analysis

This protocol provides a general framework for producing a ¹⁵N-labeled glycoprotein in E. coli for structural analysis.

1. Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid for the protein of interest.

-

M9 minimal medium components.[17]

-

¹⁵NH₄Cl as the sole nitrogen source (1 g/L).[16]

-

Glucose (or other carbon source).

-

IPTG for induction.

-

NMR buffer (e.g., 25 mM Phosphate buffer, 50 mM NaCl, pH 6.0-6.5).

-

Deuterium oxide (D₂O).

2. Protein Expression and Labeling:

-

Inoculate a small pre-culture (5-10 mL) in a rich medium (e.g., LB) and grow overnight.

-

The next day, use the pre-culture to inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl.[17]

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with IPTG (final concentration ~0.5-1 mM).

-

Continue to grow the cells for several hours (typically 4-6 hours, or overnight at a lower temperature like 18°C) to allow for protein expression and labeling.

-

Harvest the cells by centrifugation.

3. Purification and Sample Preparation:

-

Purify the protein of interest using an appropriate method (e.g., affinity chromatography, ion exchange, size exclusion).

-

During the final purification step, exchange the protein into the desired NMR buffer. The final buffer should have a low ionic strength to optimize NMR spectral quality.[17]

-

Concentrate the protein to the required concentration for NMR (typically 0.5-1 mM).

-

Add D₂O to the final sample to a concentration of 5-10% for the spectrometer's frequency lock.

-

Transfer approximately 400-600 µL of the final sample into an NMR tube. The sample is now ready for ¹H-¹⁵N HSQC analysis.

Applications in Drug Development

The ability to quantitatively measure changes in glycosylation makes ¹⁵N-Glucosamine a valuable tool in drug discovery and development.[23]

-

Target Validation: By treating cells with a drug candidate, researchers can use ¹⁵N-Glucosamine labeling to profile changes in the glycoproteome, helping to validate the drug's mechanism of action and identify on- and off-target effects.

-

Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[3][22] Quantitative glycoproteomic studies can identify specific glycosylation patterns that serve as biomarkers for disease progression or therapeutic response.

-

Understanding Disease Mechanisms: Tracing metabolic flux through the HBP can reveal how disease states alter cellular nutrient sensing and signaling pathways, providing opportunities for therapeutic intervention.[9][24] For example, glucosamine itself has been investigated for its therapeutic potential in conditions like osteoarthritis, although its efficacy remains a subject of debate.[24]

Conclusion

Glucosamine-¹⁵N is an indispensable tool for advanced research in glycobiology. Its application in metabolic labeling enables precise quantification of glycoproteins, detailed mapping of metabolic pathways, and high-resolution structural studies. The methodologies described in this guide provide a robust framework for researchers and drug developers to investigate the complex roles of glycosylation in health and disease, ultimately accelerating the discovery of new diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using stable isotope labeling to advance our understanding of Alzheimer’s disease etiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]